MK-1421

Type 2 Diabetes Cardiovascular Safety hERG Channel

Cardiovascular safety liabilities (QTc prolongation) confound long-term in vivo studies using earlier SSTR3 antagonists like MK-4256. MK-1421 is a potent, highly selective SSTR3 antagonist optimized to eliminate QTc risks while preserving target efficacy. • hERG IC50 = 27 μM - >15-fold improvement vs. predecessor; no CV effects in telemetrized dogs at therapeutic Cmax (5.8 μM). • >2,500-fold selectivity over SSTR1/2/4/5 (IC50 >5 μM); glucose-dependent insulin secretion validated in isolated human islets. • Defined in vivo efficacy: oGTT ED50 = 0.16 mg/kg p.o. in mice for precise experimental design.

Molecular Formula C27H24FN9O2
Molecular Weight 525.5 g/mol
CAS No. 1235995-16-0
Cat. No. B609079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-1421
CAS1235995-16-0
SynonymsMK1421;  MK 1421;  MK-1421
Molecular FormulaC27H24FN9O2
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=NC=C(C=C5)F)C6=CC=CC=C6N3)C7=NN(C(=O)O7)C
InChIInChI=1S/C27H24FN9O2/c1-3-37-14-15(11-31-37)27(25-35-36(2)26(38)39-25)23-18(17-6-4-5-7-19(17)32-23)10-21(34-27)24-30-13-22(33-24)20-9-8-16(28)12-29-20/h4-9,11-14,21,32,34H,3,10H2,1-2H3,(H,30,33)/t21-,27-/m1/s1
InChIKeyRETOYYSEVCBIRN-JIPXPUAJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-1421 (CAS 1235995-16-0): A Highly Selective SSTR3 Antagonist for Type 2 Diabetes Research


5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoro-2-pyridinyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one, commonly designated MK-1421, is a potent and highly selective small-molecule antagonist of the somatostatin subtype-3 receptor (SSTR3) [1]. Belonging to the imidazolyl-tetrahydro-β-carboline class, MK-1421 was developed as an orally active development candidate for type 2 diabetes, with the specific aim of addressing cardiovascular safety liabilities observed in earlier lead compounds [1].

Why MK-1421 Cannot Be Replaced by Generic SSTR3 Antagonists


Generic substitution within the SSTR3 antagonist class is not feasible due to critical differences in cardiovascular safety profiles linked to hERG channel off-target activity. MK-1421 was specifically optimized from predecessor MK-4256 to mitigate QTc prolongation risks [1]. Its hERG IC50 of 27 μM represents a >15-fold improvement over its predecessor and a >2-fold improvement over a close structural analog (17c), directly translating to an absence of cardiovascular effects in preclinical dog models at therapeutic concentrations [2]. A simple potency comparison is insufficient; the compound's specific safety margin is a decisive factor in its selection for in vivo studies.

Quantitative Evidence Supporting MK-1421 Selection


MK-1421 vs. MK-4256: Superior Cardiovascular Safety Margin

MK-1421 demonstrates a dramatically improved cardiovascular safety profile compared to its predecessor, MK-4256. While both compounds are potent SSTR3 antagonists, MK-4256 caused dose-dependent QTc prolongation in conscious dogs, leading to its development discontinuation [1]. MK-1421, at a plasma Cmax of 5.8 μM, produced no significant changes in any electrophysiologic parameters, including QTc interval, in telemetrized cardiovascular dogs [2].

Type 2 Diabetes Cardiovascular Safety hERG Channel

MK-1421 vs. Close Analog 17c: Optimized hERG Profile

During lead optimization, MK-1421 (compound 17e) was directly compared to a close structural analog, compound 17c, which possessed a similar SSTR3 profile. In a functional patch clamp hERG assay, compound 17c had an IC50 of 12 μM, whereas MK-1421 had an IC50 of 27 μM [1].

SAR Lead Optimization hERG Channel

MK-1421 vs. MK-4256: Enhanced Subtype Selectivity

MK-1421 exhibits >2,500-fold selectivity for SSTR3 over other human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR4, SSTR5), where IC50 values are >5 μM [1]. In comparison, its predecessor MK-4256 showed >500-fold selectivity [2].

Receptor Selectivity Somatostatin Receptors Off-target Activity

MK-1421 vs. MK-4256: Potency and Efficacy Profile

While MK-4256 is a slightly more potent SSTR3 binder (Ki = 0.66 nM) than MK-1421 (Ki = 2.3 nM), both compounds achieve maximal efficacy in a mouse oral glucose tolerance test (oGTT) [1]. MK-1421 demonstrates an ED50 of 0.16 mg/kg p.o. for suppressing glucose excursion, achieving maximal suppression at 3 mg/kg p.o. [2].

SSTR3 Antagonist oGTT In Vivo Efficacy

Optimal Application Scenarios for MK-1421 in Diabetes and Metabolic Research


In Vivo Studies Requiring an SSTR3 Antagonist with a High Cardiovascular Safety Margin

MK-1421 is the preferred SSTR3 antagonist for long-term in vivo studies in rodents and non-rodent species where QTc prolongation and other cardiovascular liabilities are a concern. Its proven safety profile in telemetrized dogs (no significant changes at Cmax = 5.8 μM) [1] makes it suitable for chronic dosing experiments that would be impossible or confounded by the off-target effects of MK-4256 or similar analogs.

Investigating Glucose-Dependent Insulin Secretion in Human Islet Models

MK-1421 has been validated in isolated human islets to augment insulin secretion only at high (16 mM) glucose concentrations, with no effect at low (2 mM) glucose [1]. This glucose-dependent mechanism is a key differentiator for metabolic studies aiming to understand the regulation of insulin release without inducing basal hypoglycemia, making MK-1421 a critical tool for ex vivo human tissue experiments.

Research on SSTR3-Mediated Pathways with Minimal Subtype Cross-Reactivity

Due to its >2,500-fold selectivity over other SSTR subtypes (SSTR1/2/4/5; IC50 >5 μM) [1], MK-1421 is the optimal chemical probe for dissecting SSTR3-specific signaling pathways. Researchers can confidently attribute observed effects to SSTR3 antagonism without the confounding influence of activity at other somatostatin receptors, which is a common limitation of less selective antagonists.

Oral Glucose Tolerance Test (oGTT) Efficacy Studies in Murine Models

MK-1421 is a well-characterized tool for oGTT studies in mice, with a defined ED50 of 0.16 mg/kg p.o. and a maximal efficacious dose of 3 mg/kg p.o. [1]. This established dose-response relationship allows for precise experimental design and comparison with other glucose-lowering agents, offering a reliable baseline for evaluating SSTR3 antagonism in metabolic challenge models.

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